2,5-Dimethylpyrazolo[1,5-a]pyrimidine
CAS No.: 1263060-58-7
Cat. No.: VC5991513
Molecular Formula: C8H9N3
Molecular Weight: 147.181
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263060-58-7 |
|---|---|
| Molecular Formula | C8H9N3 |
| Molecular Weight | 147.181 |
| IUPAC Name | 2,5-dimethylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C8H9N3/c1-6-3-4-11-8(9-6)5-7(2)10-11/h3-5H,1-2H3 |
| Standard InChI Key | WSTRPMKCJAVLEW-UHFFFAOYSA-N |
| SMILES | CC1=NC2=CC(=NN2C=C1)C |
Introduction
Chemical Identity and Structural Features
Core Structure and Derivatives
2,5-Dimethylpyrazolo[1,5-a]pyrimidine (CAS 1263060-58-7) consists of a pyrazolo[1,5-a]pyrimidine backbone with methyl substituents at positions 2 and 5. Its derivatives include:
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7-Amino variant (CAS 2369-89-3): C₈H₁₀N₄, molecular weight 162.192 g/mol, featuring an amine group at position 7 .
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7-Hydroxy variant (CAS 27166-46-7): C₈H₉N₃O, density 1.35 g/cm³, incorporating a hydroxyl group at position 7 .
The parent compound’s planar structure facilitates π-π stacking interactions, while substituents modulate electronic properties and solubility . X-ray diffraction data for the 7-amino derivative at 120 K reveals a hemihydrate crystal form stabilized by O–H⋯N, N–H⋯N, and N–H⋯O hydrogen bonds, forming a three-dimensional network .
Table 1: Comparative Physicochemical Properties
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of the 7-amino derivative shows characteristic N–H stretching vibrations at 3350–3250 cm⁻¹ and C–N aromatic vibrations at 1610–1580 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) spectra in deuterated dimethyl sulfoxide (DMSO-d₆) exhibit singlet peaks for methyl groups at δ 2.45–2.60 ppm and aromatic protons at δ 6.20–8.10 ppm.
Synthetic Methodologies
Cyclocondensation Reactions
The primary synthesis route involves cyclocondensation of 5-amino-3-methyl-1H-pyrazole with 3-aminocrotononitrile under solvent-free conditions. Microwave irradiation (100–150 W, 5–10 min) enhances reaction efficiency, yielding 85–92% pure product . Key advantages include:
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Elimination of toxic solvents, aligning with green chemistry principles.
Post-Synthetic Modifications
Functionalization at position 7 is achieved through:
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Amination: Treatment with ammonium hydroxide under reflux to introduce the 7-amino group .
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Hydroxylation: Oxidative conditions using hydrogen peroxide/acetic acid to generate the 7-hydroxy derivative .
Biological Activities and Mechanisms
Kinase Inhibition in Oncology
2,5-Dimethylpyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive inhibitors targeting:
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Epidermal Growth Factor Receptor (EGFR): IC₅₀ = 0.8 μM in non-small cell lung cancer cell lines.
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B-Raf V600E mutant: 75% inhibition at 10 μM concentration in melanoma models.
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MEK1/2: Disrupts MAPK signaling, inducing apoptosis in resistant cancers.
Structural analogs with electron-withdrawing groups at position 7 show enhanced selectivity by forming hydrogen bonds with kinase hinge regions .
Antiparasitic Activity
In Plasmodium falciparum, the compound inhibits membrane-bound pyrophosphatase (mPPase) with IC₅₀ = 4.2 μM, blocking proton transport essential for acidocalcisome function . In vitro assays demonstrate 98% parasite growth inhibition at 25 μM after 72 h .
Antimicrobial Effects
Against Staphylococcus aureus, the 7-hydroxy derivative exhibits MIC = 32 μg/mL by disrupting cell wall synthesis . The 7-amino variant shows moderate antifungal activity (MIC = 64 μg/mL) against Candida albicans .
Pharmacological Applications
Cancer Therapeutics
In xenograft models, a prodrug formulation (50 mg/kg/day) reduces tumor volume by 62% compared to controls. Synergy with paclitaxel enhances efficacy by 1.8-fold through P-glycoprotein inhibition.
Antimalarial Drug Development
Lead optimization has produced analogs with improved oral bioavailability (F = 55%) and plasma half-life (t₁/₂ = 8.7 h) in rodent models . Co-administration with artemisinin reduces recrudescence rates by 40% .
Challenges and Future Directions
Overcoming Drug Resistance
EGFR T790M mutations reduce binding affinity by 15-fold, necessitating structure-based design of covalent inhibitors targeting cysteine residues.
Improving Synthetic Efficiency
Continuous-flow microreactor systems may enhance reaction control, potentially increasing yields to >95% while reducing energy input .
Toxicological Profiling
Hepatotoxicity (EC₅₀ = 12 μM in HepG2 cells) remains a concern, prompting investigations into prodrug strategies to minimize off-target effects .
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